(R)-2-(1-aminoethyl)anilinehydrochloride
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Overview
Description
®-2-(1-aminoethyl)anilinehydrochloride is a chiral amine hydrochloride salt. It is a valuable compound in organic synthesis due to its ability to act as a bifunctional reagent. This compound is often used in the preparation of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)anilinehydrochloride typically involves the asymmetric reduction of a precursor ketone or imine. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-aminoethyl)anilinehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-aminoethyl)anilinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving ®-2-(1-aminoethyl)anilinehydrochloride often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
®-2-(1-aminoethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which ®-2-(1-aminoethyl)anilinehydrochloride exerts its effects involves its interaction with specific molecular targets. In enzymatic reactions, it forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-aminoethyl)aniline dihydrochloride
- ®-(+)-1-(1-naphthyl)ethylamine
Uniqueness
®-2-(1-aminoethyl)anilinehydrochloride is unique due to its specific chiral configuration and its ability to act as a bifunctional reagent. This makes it particularly valuable in asymmetric synthesis and in the preparation of chiral pharmaceuticals .
Properties
Molecular Formula |
C8H13ClN2 |
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Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(1-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H |
InChI Key |
RKANXCBIYKNWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N)N.Cl |
Origin of Product |
United States |
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